2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-13-2-1-3-14(20)16(13)18(24)21-12-8-10-4-5-15(23)22-7-6-11(9-12)17(10)22/h1-3,8-9H,4-7H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJXDUDDDNTLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step processes that start from readily available precursors. Common steps may include:
Halogenation reactions to introduce chlorine and fluorine atoms.
Amide bond formation through condensation reactions.
Cyclization reactions to form the pyrroloquinoline core.
Industrial Production Methods
While specific industrial methods may vary, scalable production often involves optimizing reaction conditions such as temperature, pressure, and catalyst use to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can lead to the formation of more reactive intermediates or degradation products.
Reduction: : Could involve reduction of the carbonyl group to an alcohol.
Substitution: : Halogen atoms can participate in nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromic acid.
Reducing agents: : Lithium aluminium hydride or sodium borohydride.
Nucleophiles: : Examples include amines and thiols.
Major Products Formed
Depending on the reactions, products can range from hydroxylated derivatives to entirely new cyclic structures.
Scientific Research Applications
2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound with a unique molecular structure that is being explored for potential applications in medicinal chemistry. It is a heterocyclic aromatic compound, a derivative of benzamide, modified with functional groups to enhance its reactivity and biological properties.
Scientific Research Applications
this compound is potentially useful in several fields:
- Medicinal Chemistry The compound is investigated for its potential therapeutic effects, with synthesis achieved through chemical reactions involving heterocycles and amides. Experimental data from biological assays are used to understand its efficacy and mechanism at the molecular level.
- Pharmaceuticals As a compound known for its biological activities, it is studied for pharmaceutical applications. Its mechanism of action typically involves interaction with biological targets such as enzymes or receptors.
- Inhibiting B-Raf Structure-based designs have utilized similar compounds to inhibit B-Raf .
Properties
Key properties of this compound:
- Biological Activity The compound exhibits biological activities, making it relevant in pharmaceutical research.
- Chemical Properties Stability under various pH conditions and reactivity with nucleophiles or electrophiles are crucial for understanding its behavior in biological systems. Laboratory analyses, including spectroscopy (NMR, IR) and chromatography (HPLC), can provide relevant data.
Related Compounds
Other related compounds that include a fluoro substituent on a benzamide framework:
- 2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide A novel dissociative drug, also known as 2F-NENDCK or CanKET. It is a fluorinated benzamide derivative with a pyrroloquinoline core and the molecular formula C17H16FN3O2.
- 2-chloro-6-fluoro substitution Simultaneous C5(methyl)/C6(methyl/ethyl) substitution in the 2-Cl-6-F- and 2,6-F2-benzyl series demonstrates wide-spectrum inhibitory activity against HIV-1 .
- 4-chloro-N-(2-(4-(6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)benzamide This compound has a PubChem CID of 44573727 .
- This compound IUPAC name: 2-chloro-6-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide. Molecular Formula: C18H14ClFN2O2. Molecular Weight: 344.8 g/mol.
Mechanism of Action
The mechanism by which 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. These interactions can alter biological pathways, potentially leading to therapeutic effects or providing tools for biological research.
Comparison with Similar Compounds
Structural Analog 1: N-(2-Oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Substituents: Benzamide (unsubstituted) + 2-oxo-pyrroloquinoline.
- Key Differences: Lacks chloro and fluoro substituents on the benzamide ring. The pyrroloquinoline scaffold features a 2-oxo group instead of 4-oxo.
- Implications: The absence of electron-withdrawing groups may reduce electrophilicity and alter binding affinity.
Structural Analog 2: 4-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Substituents: 4-bromo-benzamide + 4-oxo-pyrroloquinoline.
- Key Differences: Substitutes bromo (4-position) for chloro/fluoro (2- and 6-positions). Retains the 4-oxo-pyrroloquinoline core.
- Implications :
- Bromo’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce solubility compared to chloro/fluoro.
- Positional differences (4-bromo vs. 2-chloro-6-fluoro) could sterically hinder binding in certain targets.
Structural Analog 3: 2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide
- Substituents : 2-chloro-4-fluoro-benzamide + pyrrolopyridine-ethyl linker.
- Key Differences: Features a pyrrolopyridine core instead of pyrroloquinoline. Includes an ethyl linker between the benzamide and heterocycle.
- The ethyl linker increases molecular flexibility, which may impact target selectivity.
Comparative Data Table
Research Implications and Limitations
- Electronic Effects : The target compound’s chloro and fluoro groups likely enhance stability and binding to electron-rich targets compared to unsubstituted analogs .
- Solubility and Bioavailability : Bromo-substituted analogs may exhibit lower aqueous solubility, whereas the target compound’s smaller halogens could improve pharmacokinetics.
- Structural Rigidity: The pyrroloquinoline core’s planarity may favor interactions with aromatic residues in proteins, unlike the pyrrolopyridine analog .
- Limitations: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures ) are available for the target compound, necessitating further experimental validation.
Biological Activity
The compound 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic derivative of pyrroloquinoline that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the presence of chlorine and fluorine atoms along with a pyrroloquinoline framework. Its molecular formula is with a molecular weight of approximately 348.77 g/mol. The unique arrangement of functional groups contributes to its distinctive chemical properties and biological activities.
Research indicates that this compound interacts with various biological targets. Preliminary studies suggest that it may bind to receptors involved in neuroprotection and cancer pathways. The specific mechanisms underlying these interactions remain to be fully elucidated but are believed to involve modulation of enzymatic activity and receptor signaling pathways.
Antitumor Activity
The compound has shown potential as an antitumor agent. Studies have highlighted its efficacy against several cancer cell lines. For instance, derivatives of pyrroloquinoline compounds exhibit a broad spectrum of biological activities including cytotoxic effects on tumor cells. The mechanism appears to involve inhibition of key signaling pathways that promote cell proliferation and survival .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties associated with this compound. It may influence neuroinflammatory processes and provide protection against neurodegenerative conditions by modulating oxidative stress responses.
Antiviral Activity
Research has also explored the antiviral potential of similar compounds in the context of HIV. Substituted benzamides have demonstrated inhibitory activity against HIV reverse transcriptase, indicating that structural modifications can enhance antiviral efficacy .
Comparative Analysis with Related Compounds
A comparative analysis reveals how structural features influence biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-chloro-6-fluoro-N-(4-oxoquinoline-3-yl)benzamide | Lacks tetrahydropyrrolo structure | Simpler structure with fewer functional groups |
| 6-chloro-N-(4-oxo-2,4-dihydroquinolin-8-yl)benzamide | Different halogen positioning | Absence of fluorine; different biological properties |
| N-(4-methylphenyl)-N'-(4-pyridinyl)urea | Urea instead of amide linkage | Different reactivity profile due to urea functionality |
This table illustrates the unique chemical and biological properties conferred by the specific functional groups present in this compound compared to related compounds.
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives based on this compound:
- Anticancer Studies : A series of novel derivatives were synthesized and evaluated for their anticancer activity using ELISA-based kinase assays. Some compounds showed moderate to high potency against specific cancer cell lines.
- Neuroprotection : Experimental models assessing neuroprotective effects indicated that certain derivatives could mitigate neuronal damage in vitro.
- Antiviral Efficacy : In studies involving HIV-infected cells, compounds similar to 2-chloro-6-fluoro-N-(4-oxo...) exhibited potent inhibitory activity against viral replication.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide?
- Methodology :
- The core pyrrolo[3,2,1-ij]quinolinone scaffold can be synthesized via cyclization reactions using substituted anilines and ketones under acidic conditions. For example, describes the synthesis of related pyrroloquinoline derivatives by refluxing intermediates in acetic acid and ethyl acetate, followed by recrystallization from 2-propanol/acetic acid mixtures .
- Coupling the benzamide moiety (2-chloro-6-fluorobenzoic acid derivative) to the pyrroloquinoline amine group typically employs carbodiimide-based activation (e.g., EDCI/HOBt) in anhydrous DMF or THF .
- Key Considerations :
- Monitor reaction progress via TLC or HPLC to optimize yields.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. What analytical techniques are critical for characterizing this compound?
- Essential Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 10.74 ppm for amide protons, as in ) to confirm substituent positions and purity .
- LCMS/HRMS : Determine molecular weight (e.g., m/z 267 [M+H]⁺ for a fluorobenzamide analog in ) and assess purity (>95%) .
- HPLC : Use C18 columns with acetonitrile/water gradients for retention time consistency .
Q. How can solubility challenges be addressed during experimental design?
- Strategies :
- Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays, as suggested by recrystallization protocols in .
- For biological testing, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid precipitation.
- Alternative Approaches :
- Modify crystal lattice via salt formation (e.g., HCl salts) or co-solvents (PEG-400) .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
- Methodological Framework :
- Align conflicting results with theoretical models (e.g., emphasizes linking data to conceptual frameworks like receptor binding hypotheses) .
- Validate assays using positive/negative controls (e.g., proteasome inhibitors in ) and replicate experiments across multiple cell lines .
- Case Example : If cytotoxicity varies between studies, re-evaluate cell viability assays (MTT vs. ATP-based) and confirm compound stability under test conditions.
Q. What computational methods predict interactions with biological targets?
- Tools :
- Molecular Docking : Use AutoDock Vina with protein structures (PDB) and the compound’s InChI key (e.g., SHWYVMLCUBGVGT-UHFFFAOYSA-N in ) .
- ADMET Prediction : Employ SwissADME or admetSAR to estimate pharmacokinetic properties .
Q. What strategies mitigate challenges in X-ray crystallography for structural confirmation?
- Approaches :
- Optimize crystal growth via vapor diffusion (e.g., ’s single-crystal X-ray study at 100 K) .
- Refine structures using SHELXL ( ) for high-resolution data, addressing twinning or disorder with SHELXE .
- Troubleshooting : If crystals fail to form, screen cryoprotectants (glycerol, PEG) or use seeding techniques.
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Experimental Design :
- Synthesize analogs with substituent variations (e.g., halogen replacement, ’s iodinated derivatives) .
- Test bioactivity in dose-response assays (e.g., IC₅₀ for Factor XIa inhibition in ) .
- Data Analysis :
- Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) or steric parameters with activity trends.
Q. How to validate synthetic intermediates during multi-step synthesis?
- Protocol :
- Isolate intermediates via flash chromatography and characterize via ¹H NMR (e.g., ’s 83% yield for a benzamide intermediate) .
- Confirm regioselectivity in cyclization steps using NOESY or HSQC NMR .
Q. What methodologies assess environmental impact or degradation pathways?
- Guidelines :
- Follow ’s framework for studying abiotic/biotic transformations (hydrolysis, photolysis) and bioaccumulation .
- Use HPLC-MS/MS to detect degradation products in simulated environmental matrices (soil/water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
